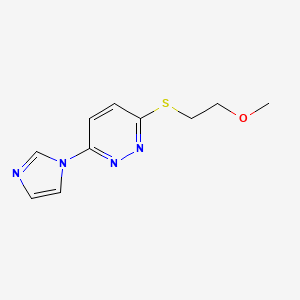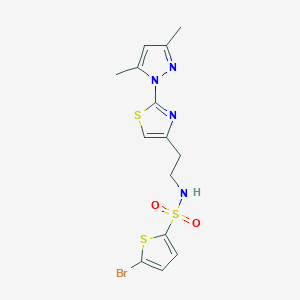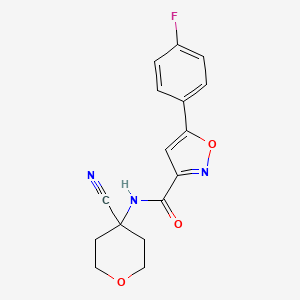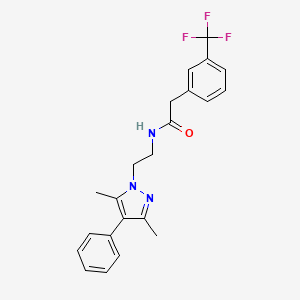
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as L-798,106, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective and potent inhibitors of the enzyme known as Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, apoptosis, and gene expression. Inhibition of GSK-3 has been shown to have several therapeutic benefits, including anti-inflammatory and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Novel Nonnucleoside Inhibitors for Cytomegalovirus (CMV)
Research on compounds structurally similar to the one inquired about has shown potential in the treatment of CMV. For instance, one study identified a novel selective nonnucleoside inhibitor that exhibits significant inhibition of CMV replication without affecting viral DNA synthesis, transcription, and translation. This compound interferes with viral DNA maturation and packaging, demonstrating a distinct mechanism of action from other antiviral agents and suggesting potential applications in CMV-related research and treatment strategies (Buerger et al., 2001).
Drug Metabolism and Biocatalysis
Another area of research application involves the use of microbial-based systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds. A study demonstrated that incubating a potent AMPA receptor potentiator with Actinoplanes missouriensis generated several mammalian metabolites, which were structurally characterized and used as analytical standards for clinical investigations. This showcases the compound's role in understanding drug metabolism and the development of therapeutic agents through biocatalysis (Zmijewski et al., 2006).
Protein Modification and Cross-linking
Sulfonamide derivatives have been employed in protein modification reagents, particularly for cross-linking purposes. N-Hydroxysulfosuccinimide, a derivative incorporated into protein cross-linking agents, demonstrates efficacy in modifying proteins at physiological pH. This has applications in the study of protein structure, function, and interactions, highlighting its utility in biochemical and proteomics research (Staros, 1982).
Quantum Chemical Studies
The compound "bicalutamide," which shares a functional group similarity with the inquired compound, has been the subject of quantum chemical studies. These studies evaluate its potential energy, molecular orbitals, and electrostatic potential, aiding in understanding its mechanism as an anti-androgen for treating prostate cancer. This research suggests the compound's applications in studying drug-receptor interactions and optimizing pharmacophore models for drug design (Otuokere & Amaku, 2015).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-18(10-11-25(23,24)17-8-2-1-3-9-17)20-14-19(22)12-15-6-4-5-7-16(15)13-19/h1-9,22H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFPMDGLLMYIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)

![Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate](/img/structure/B2829911.png)
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2829913.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2829916.png)


![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)
![5-ethyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2829920.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)